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L-Arginine 4-nitroanilide dihydrobromide

Enzyme kinetics Protease assay Substrate specificity

Researchers characterizing trypsin-like specificity face uncontrolled kinetic variability when substituting acylated arginine-pNA substrates. L-Arg-pNA·2HBr (CAS 61876-73-1) eliminates this by exposing the free α-amino group for unambiguous S1 pocket recognition, free from P2-Pn subsite interference. - Enables direct comparison of kcat/Km without steric or electronic confounds from acyl blocking groups. - Para-nitroanilide configuration provides 5-fold detection sensitivity over ortho-isomer at 405-410 nm. - Validated purity (>99% titration) supports reproducible lot-release testing and inter-laboratory method transfer.

Molecular Formula
Molecular Weight 456.2
Cat. No. B1578974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine 4-nitroanilide dihydrobromide
Molecular Weight456.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arg-pNA·2HBr Technical Baseline


L-Arginine 4-nitroanilide dihydrobromide (L-Arg-pNA·2HBr, CAS 61876-73-1, MW 456.13) is a chromogenic substrate engineered for the quantitative detection of proteolytic enzymes, primarily those exhibiting trypsin-like specificity . The compound comprises an L-arginine moiety linked via an amide bond to a para-nitroaniline (pNA) chromophore. Upon enzymatic cleavage at the C-terminal side of the arginine residue, p-nitroaniline is liberated, producing a quantifiable yellow signal detectable at 405-410 nm [1]. As the minimal pNA-based substrate for arginine-directed proteases, it serves as a foundational reference compound for characterizing primary substrate recognition and as a key building block for designing more complex peptide substrates [2].

1
Chromogenic detection for trypsin-like proteases
2
Minimal scaffold for S1 pocket probing
3
Para-isomer configuration supports reported sensitivity

Risks of Generic Substitution for L-Arg-pNA·2HBr


Generic substitution among arginine p-nitroanilide substrates is scientifically unsound due to fundamental differences in steric accessibility, electronic environment at the scissile bond, and differential recognition by enzyme active sites. The minimal, unblocked L-Arg-pNA structure exposes the free α-amino group, which is absent in acylated derivatives such as BAPNA (Nα-benzoyl-DL-arginine p-nitroanilide), Chromozym TRY (Cbz-Val-Gly-Arg-pNA), and S-2238 (H-D-Phe-Pip-Arg-pNA). This structural divergence produces marked variations in catalytic efficiency (kcat/Km) that can exceed two orders of magnitude across substrates [1]. Additionally, para-, ortho-, and meta-positional isomers of the nitroanilide moiety exhibit profoundly different susceptibilities to enzymatic cleavage, with a documented 5-fold sensitivity differential between para- and ortho-isomers alone [2]. Consequently, procurement decisions must be compound-specific: substituting one arginine p-nitroanilide for another without empirical validation introduces uncontrolled variability in kinetic measurements, compromises inter-laboratory reproducibility, and invalidates quantitative comparisons across studies.

Acylated substrates

Free α-amino group recognition may differ from Nα-acylated derivatives, altering kinetic profiles.

Positional isomers

Ortho- and meta-nitroanilide isomers display different tryptic susceptibility; substitution may require revalidation of detection limits.

Extended peptide substrates

Catalytic efficiency varies substantially with P2/P3 residues; S-2238 or Chromozym TRY may not serve as direct replacements.

Quantitative Performance Evidence for L-Arg-pNA·2HBr


Para-Isomer Sensitivity Superiority

The para-nitroanilide configuration of L-Arginine 4-nitroanilide dihydrobromide exhibits substantially greater tryptic susceptibility compared to its ortho and meta positional isomers. A direct comparative study established that the ortho-nitroanilide derivative is hydrolyzed 5-fold less efficiently, while the meta derivative is cleaved only minimally [1]. This positional specificity validates the procurement of the para-isomer for robust, sensitive protease detection.

Para-Isomer Sensitivity
Head-to-head
5× higher tryptic susceptibility vs. ortho isomer
Supports reported isomer sensitivity selection
Meta isomer cleavage minimal; para-isomer validation recommended.
Enzyme kinetics Protease assay Substrate specificity

Minimal Substrate for S1 Pocket Characterization

L-Arginine 4-nitroanilide dihydrobromide serves as the minimal chromogenic substrate for arginine-specific proteases. The absence of Nα-acyl protection on the arginine residue exposes the free α-amino group, distinguishing it from common peptide substrates such as BAPNA (benzoylated) and Chromozym TRY (tripeptide) [1][2]. This minimal scaffold is essential for probing primary S1 pocket specificity without confounding contributions from extended subsite interactions present in longer peptide substrates.

Minimal Substrate Scaffold
Class-level
Unblocked P1 only vs. acylated/tripeptide substrates
Isolates S1 pocket recognition without subsite interference
Structural differentiation context; not a quantified metric.
Protease characterization Substrate engineering Structure-activity relationship

Catalytic Efficiency of Extended vs. Minimal Substrates

Extended peptide pNA substrates exhibit catalytic efficiencies that vary by over two orders of magnitude depending on P2 and P3 residue composition. For thrombin, the best substrates incorporate arginine at P1, proline or a proline homolog at P2, and an apolar amino acid at P3, with kcat/Km values spanning 1.5×10¹ to 2×10⁶ M⁻¹·s⁻¹ [1]. While BAPNA is a widely used trypsin substrate, reported Km values range from 0.0178 mM to 1.25 mM depending on enzyme source and assay conditions [2][3]. This kinetic variability underscores the distinct functional roles of each substrate class: minimal L-Arg-pNA for S1 pocket probing versus extended peptides for optimized detection sensitivity.

Catalytic Efficiency Range
Cross-study comparable
Km 0.018–1.25 mM (trypsin); kcat/Km up to 2×10⁶ M⁻¹·s⁻¹ (thrombin)
Informs substrate selection for sensitivity vs. specificity
Values vary with enzyme source and assay conditions.
Catalytic efficiency Enzyme kinetics Assay development

Amidase vs. Esterase Activity

L-Arginine 4-nitroanilide dihydrobromide measures amidase activity (cleavage of an amide bond), which fundamentally differs from esterase activity measured by ester-based substrates such as TAME (Nα-p-tosyl-L-arginine methyl ester) and BAEE (Nα-benzoyl-L-arginine ethyl ester) [1]. The two reaction types exhibit distinct kinetic profiles: amidase substrates generally display lower turnover numbers (kcat) but are more physiologically relevant for proteolytic enzymes, whereas ester substrates produce higher kcat values but may not accurately reflect peptide bond cleavage proficiency [2].

Amidase vs. Esterase
Class-level
Ester substrates show 10–100× higher kcat than amide (TAME/BAEE)
Amidase measurement supports peptide bond hydrolysis studies
Esterase activity may not reflect amidase proficiency.
Amidase activity Esterase activity Reaction mechanism

Purity and Quality Control Standards

Commercial suppliers of L-Arginine 4-nitroanilide dihydrobromide provide product specifications that support consistent experimental outcomes. Reported purity levels range from >99% to 98-101% (by titration), with defined melting points of 230-250°C (decomposition) and optical rotation values of [α]D²⁰ = +58.5° to +64.0° (c = 0.6 in H₂O) . These established specifications enable researchers to verify lot-to-lot consistency and maintain assay reproducibility across experimental replicates.

Quality Specifications
Data to verify
Purity >99% to 101%; mp 230–250°C (dec); [α]D²⁰ +58.5° to +64.0°
Reported lot specifications support reproducibility
Supplier data; independent verification recommended.
Quality assurance Reproducibility Analytical chemistry

Optimal Use Cases for L-Arg-pNA·2HBr


S1 Pocket Specificity for Novel Trypsin-Like Proteases

For newly isolated or recombinant proteases with predicted trypsin-like specificity, L-Arg-pNA·2HBr serves as the optimal initial substrate for confirming arginine-directed cleavage activity. Its minimal, unblocked structure isolates S1 pocket recognition without confounding contributions from P2-Pn subsite interactions [1]. The para-nitroanilide configuration ensures maximum detection sensitivity relative to ortho or meta isomers (5-fold superiority) [2].

Baseline Reference in Substrate Engineering and SAR

In structure-activity relationship (SAR) investigations aimed at optimizing peptide substrates, the unblocked L-Arg-pNA compound provides the essential baseline measurement. Researchers can quantify the incremental contribution of P2 and P3 modifications against this minimal scaffold, as the addition of acyl groups or extended peptide sequences modifies catalytic efficiency by orders of magnitude [1]. This approach has been validated in the systematic evaluation of 24 peptide p-nitroanilides for thrombin selectivity [3].

Amidase Activity in Protease Quality Control

For quality control of commercial or in-house protease preparations (e.g., trypsin, thrombin), amidase activity measurement using L-Arg-pNA·2HBr provides a physiologically relevant functional assessment distinct from esterase assays (TAME/BAEE) [1]. The commercial availability of this substrate with validated purity specifications (>99% to 101% by titration) supports reproducible lot-release testing and inter-laboratory method transfer.

Inhibitor Screening Targeting S1 Pocket

High-throughput screening of small-molecule inhibitors targeting the S1 pocket of arginine-specific proteases is optimally performed using the minimal L-Arg-pNA substrate. The absence of extended peptide moieties eliminates competitive binding at secondary subsites, enabling unambiguous assessment of S1 pocket occupancy [1]. The chromogenic detection at 405-410 nm facilitates adaptation to 96- and 384-well microplate formats [2].

Application
Selection Property
Validation Focus
Novel trypsin-like protease characterization
Minimal unblocked substrate scaffold
Primary S1 pocket recognition without subsite effects
Substrate engineering baseline
Scaffold for P2/P3 modification quantification
Incremental catalytic efficiency contribution
Protease QC lot-release testing
Amidase-based functional assessment
Lot-to-lot amidase activity reproducibility
S1-pocket inhibitor screening
Minimal substrate avoiding secondary subsite binding
S1 occupancy without confounding interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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